Diethyl (phthalimidomethyl)phosphonate
Overview
Description
Diethyl (phthalimidomethyl)phosphonate is a chemical compound with the molecular formula C₁₃H₁₆NO₅P . It is used in Horner-Wadsworth-Emmons reactions and in the preparation of macrocyclic phosphorous acid analogs as inhibitors of HCV-NS3 protease . It is also used in the synthesis of dendrimer-based pH-responsive MRI contrast agents .
Synthesis Analysis
The synthesis of diethyl (phthalimidomethyl)phosphonate has been reported in several studies . The methods often involve the use of harsh and poorly selective reaction conditions . A mild method for the modular preparation of phosphonylated derivatives, including diethyl (phthalimidomethyl)phosphonate, has been reported, which is based on chemoselective activation with triflic anhydride .
Molecular Structure Analysis
The molecular structure of diethyl (phthalimidomethyl)phosphonate consists of a phthalimide group attached to a phosphonate group via a methylene bridge . The compound has a molecular weight of 297.24 g/mol . The InChI string representation of the molecule is InChI=1S/C13H16NO5P/c1-3-18-20(17,19-4-2)9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3
.
Chemical Reactions Analysis
Diethyl (phthalimidomethyl)phosphonate is used in Horner-Wadsworth-Emmons reactions . It is also used in the preparation of macrocyclic phosphorous acid analogs as inhibitors of HCV-NS3 protease . Additionally, it is used in the synthesis of dendrimer-based pH-responsive MRI contrast agents .
Physical And Chemical Properties Analysis
Diethyl (phthalimidomethyl)phosphonate is a compound with the molecular formula C₁₃H₁₆NO₅P and a molecular weight of 297.24 g/mol . It has a XLogP3 value of 1.6, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 6 rotatable bonds .
Scientific Research Applications
Synthesis of Tripeptide Analogs
Diethyl phthalimidomethyl phosphonate has been used in the synthesis of tripeptide analogs. This process involves chlorinating diethyl phthalimidomethyl phosphonate to produce phosphonomonochloridate, which is then coupled with amino acid ethyl esters to form dipeptides. These dipeptides are instrumental in producing tripeptide analogs in good yields (Yamauchi, Kinoshita, & Imoto, 1972).
Development of Novel Heterocycles
Diethyl (1-methyl-2-phthalimidoethyl)phosphonate, a variant of diethyl phthalimidomethyl phosphonate, was attempted in the Michaelis-Becker reaction to synthesize new heterocycles, notably (oxazolo[2,3-a]isoindolyl)phosphonates and -phosphinates. These compounds represent a new class of heterocycles with potential applications in various scientific fields (Neidlein, Greulich, & Kramer, 1993).
Application in Luminescence Studies
Diethyl(phthalimidomethyl)phosphonate (DPIP) was used in the luminescence study of praseodymium complexes. Its role was crucial in the spectroscopic properties assessment of these complexes, particularly in evaluating absorption and luminescence spectra, thus aiding in understanding the intramolecular energy transfer in these compounds (Pawlicki & Lis, 2011).
Use in Corrosion Inhibitors Study
In the study of corrosion inhibitors for mild steel in hydrochloric acid, diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, a derivative of diethyl phthalimidomethyl phosphonate, was synthesized and investigated. Its effectiveness in reducing steel corrosion illustrates the broader applicability of diethyl phthalimidomethyl phosphonate derivatives in industrial applications (Gupta et al., 2017).
Flame Retardancy in Cotton Fabric
Research into the flame retardant properties of triazine-phosphonate derivatives on cotton fabrics utilized derivatives of diethyl phthalimidomethyl phosphonate. This highlights its potential use in enhancing the flame retardancy of textiles, contributing to safer fabric materials (Nguyen et al., 2015).
properties
IUPAC Name |
2-(diethoxyphosphorylmethyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO5P/c1-3-18-20(17,19-4-2)9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZMHUAHKBHJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365641 | |
Record name | Diethyl (phthalimidomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (phthalimidomethyl)phosphonate | |
CAS RN |
33512-26-4 | |
Record name | Diethyl (phthalimidomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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